molecular formula C12H16FN B8167320 Cyclobutylmethyl-(2-fluoro-3-methyl-phenyl)-amine

Cyclobutylmethyl-(2-fluoro-3-methyl-phenyl)-amine

Cat. No.: B8167320
M. Wt: 193.26 g/mol
InChI Key: FJZUMGVUDNIYOZ-UHFFFAOYSA-N
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Description

Cyclobutylmethyl-(2-fluoro-3-methyl-phenyl)-amine is an organic compound characterized by the presence of a cyclobutylmethyl group attached to a 2-fluoro-3-methyl-phenyl ring, with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutylmethyl-(2-fluoro-3-methyl-phenyl)-amine typically involves the following steps:

    Formation of the Cyclobutylmethyl Group: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-Fluoro-3-Methyl-Phenyl Ring:

    Attachment of the Amine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups.

Scientific Research Applications

Cyclobutylmethyl-(2-fluoro-3-methyl-phenyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Cyclobutylmethyl-(2-fluoro-3-methyl-phenyl)-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal applications.

Comparison with Similar Compounds

  • Cyclobutylmethyl-(2-fluoro-phenyl)-amine
  • Cyclobutylmethyl-(3-methyl-phenyl)-amine
  • Cyclobutylmethyl-(2-fluoro-4-methyl-phenyl)-amine

Comparison: Cyclobutylmethyl-(2-fluoro-3-methyl-phenyl)-amine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(cyclobutylmethyl)-2-fluoro-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-4-2-7-11(12(9)13)14-8-10-5-3-6-10/h2,4,7,10,14H,3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZUMGVUDNIYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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